

# Application Note: Folch Extraction of Hydroxy Fatty Acids from Tissues

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## Compound of Interest

Compound Name: 14-Hydroxytetradecanoic acid

Cat. No.: B172591

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Folch method, first described by Folch, Lees, and Sloane Stanley in 1957, is a cornerstone technique for the total extraction of lipids from biological tissues.<sup>[1][2]</sup> It relies on a monophasic solvent system of chloroform and methanol (2:1, v/v) to solubilize lipids from a homogenized tissue sample.<sup>[2][3]</sup> Subsequent washing with an aqueous salt solution induces a phase separation, resulting in a lower chloroform phase containing the purified lipids and an upper aqueous phase containing non-lipid contaminants.<sup>[2][4]</sup>

Hydroxy fatty acids (HFAs) are a class of oxidized lipids that play significant roles in signaling pathways related to inflammation and metabolic diseases. Due to their increased polarity from the hydroxyl group, their efficient extraction requires careful optimization of the standard lipid extraction protocols. This document provides a detailed protocol for the Folch extraction method adapted for the recovery of hydroxy fatty acids from tissues, along with troubleshooting guidelines and key procedural data.

## Experimental Protocols

### I. Materials and Reagents

- Solvents:
  - Chloroform (CHCl<sub>3</sub>), analytical or HPLC grade. Note: Dichloromethane can be used as a less toxic alternative.<sup>[1][3]</sup>

- Methanol (MeOH), analytical or HPLC grade.
- Washing Solution:
  - 0.9% Sodium Chloride (NaCl) solution (w/v) in ultrapure water.[1][5]
- Antioxidant (Optional but Recommended):
  - Butylated hydroxytoluene (BHT) solution: 0.01% (w/v) in the chloroform/methanol mixture to prevent oxidation of polyunsaturated fatty acids.[6]
- Equipment:
  - Homogenizer (e.g., rotor-stator or sonicator on ice).[5][7]
  - Glass centrifuge tubes with PTFE-lined caps.[5]
  - Orbital shaker.[1]
  - Centrifuge (capable of 2000 x g).[5]
  - Glass Pasteur pipettes.[5]
  - Rotary evaporator or nitrogen evaporation system.[1][8]
  - Vortex mixer.
  - Analytical balance.

## II. Detailed Step-by-Step Methodology

1. Sample Preparation and Homogenization: a. Accurately weigh approximately 1 gram of fresh or frozen tissue.[5] Record the weight. b. Place the tissue sample into a glass homogenizer tube. c. Add 20 mL of a cold chloroform:methanol (2:1, v/v) mixture. This creates a solvent-to-sample ratio of 20:1.[1][8] For high-fat tissues, increasing this ratio to 30:1 may improve yield.[5] d. If using an antioxidant, ensure it is pre-dissolved in the solvent mixture. e. Thoroughly homogenize the tissue in the solvent mixture until a uniform suspension is achieved.[5] For

tough tissues, sonication on ice is recommended to improve lipid release.[\[5\]](#)[\[7\]](#) The method of tissue disruption can significantly affect the final concentration of extracted lipids.[\[1\]](#)[\[3\]](#)

2. Lipid Extraction: a. Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap. b. Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature to ensure thorough extraction.[\[1\]](#)[\[8\]](#) For certain tissues like liver, longer shaking (2 hours) followed by incubation (12 hours) can improve recoveries.[\[1\]](#)

3. Phase Separation (Washing): a. Add 4 mL (0.2 volumes) of the 0.9% NaCl solution to the homogenate.[\[1\]](#)[\[8\]](#) The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v/v).[\[5\]](#) b. Cap the tube securely and vortex the mixture for 30 seconds to ensure thorough mixing.[\[5\]](#) c. Centrifuge the tube at 2000 x g for 10 minutes at room temperature to facilitate the separation of the two phases.[\[5\]](#)

4. Collection of the Lipid-Containing Phase: a. Following centrifugation, two distinct phases will be visible: a lower organic phase (chloroform, containing the lipids) and an upper aqueous phase (methanol/water, containing non-lipid contaminants).[\[5\]](#)[\[9\]](#) A layer of precipitated protein may be visible at the interface. b. Using a clean glass Pasteur pipette, carefully aspirate and discard the upper aqueous phase.[\[5\]](#) Be careful not to disturb the interface or the lower phase. c. Collect the lower chloroform phase and transfer it to a clean, pre-weighed glass tube.[\[5\]](#)

5. Solvent Evaporation: a. Dry the collected chloroform phase under a gentle stream of nitrogen or using a rotary evaporator.[\[1\]](#)[\[8\]](#) Avoid evaporating to complete dryness to prevent lipid oxidation. b. The resulting lipid film can be redissolved in a small, precise volume of chloroform or another suitable solvent for storage and downstream analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS). c. For storage, flush the tube with nitrogen gas and store at -20°C or -80°C.[\[10\]](#)

## Data Presentation

Table 1: Summary of Key Reagent Volumes and Ratios

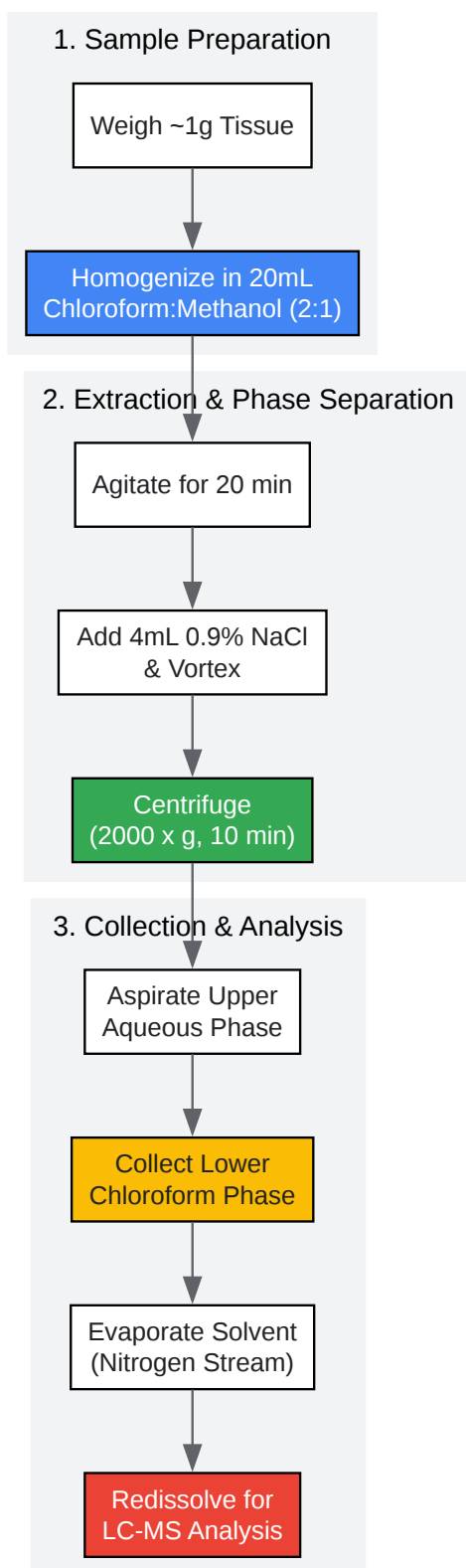
Parameter	Standard Protocol Value	Notes
Tissue Weight	~1.0 g	Can be scaled down, but maintain ratios.
Solvent-to-Sample Ratio	20:1 (v/v/w)	20 mL of solvent mix per 1 g of tissue. <a href="#">[1]</a>
Chloroform:Methanol Ratio	2:1 (v/v)	The standard ratio for the Folch method. <a href="#">[2]</a>
Wash Solution Volume	0.2 volumes of total solvent	4 mL of 0.9% NaCl for 20 mL of solvent. <a href="#">[1]</a>
Final Solvent Ratio (approx.)	8:4:3 (Chloroform:Methanol:Water)	Optimal for biphasic separation. <a href="#">[5]</a>
Lower (Lipid) Phase Volume	~60% of total volume	Contains the purified lipids. <a href="#">[4]</a>

Table 2: Troubleshooting Guide for Folch Extraction

Issue	Potential Cause(s)	Suggested Solution(s)
Low Lipid Yield	- Incomplete tissue homogenization. - Insufficient solvent volume for the sample size. - Incomplete collection of the lower chloroform phase.	- Re-homogenize the tissue pellet after the initial extraction. [5] - Increase the solvent-to-sample ratio (e.g., to 30:1).[5] - Carefully aspirate the entire lower phase.
Formation of an Emulsion	- Incorrect solvent ratios.	- Ensure the final chloroform:methanol:water ratio is approximately 8:4:3 (v/v/v).[5] - Add more chloroform and/or methanol to break the emulsion.[5]
Contamination with Non-Lipids	- Incomplete phase separation. - Aspiration of the upper phase or protein interface.	- Ensure adequate centrifugation time and speed. - Perform an optional second wash of the interface with a methanol:water (1:1) solution. [1][5]
Degradation of Hydroxy FAs	- Oxidation during the procedure. - Hydrolysis due to enzymatic activity.	- Add an antioxidant like BHT to the extraction solvent.[6] - Keep samples on ice during homogenization and work quickly. Ensure methanol is added promptly to deactivate lipases.[11]

## Visualizations

### Experimental Workflow Diagram



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Caption: Workflow for the Folch extraction of hydroxy fatty acids.

## Phase Separation Diagram

Caption: Illustration of biphasic separation in the Folch method.

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## References

- 1. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 2. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Folch Method for Liver-Fat Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid extraction by folch method | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. aocs.org [aocs.org]
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